(AR,3AS,4S,6S,7AR)-Hexahydro-3A,8,8-trimethyl-alpha-(2-methylpropyl)-4,6-methano-1,3,2-benzoioxaborole-2-methanamine 2,2,2-trifluoroacetate
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Overview
Description
The compound “(aR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-alpha-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-trifluoroacetate” is a complex organic molecule. It features a benzodioxaborole core, which is a boron-containing heterocycle, and is functionalized with various substituents, including a methanamine group and a trifluoroacetate moiety. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the benzodioxaborole core, introduction of the methanamine group, and attachment of the trifluoroacetate moiety. Common synthetic routes may involve:
Formation of the Benzodioxaborole Core: This can be achieved through cyclization reactions involving boronic acids and diols.
Functionalization: Introduction of the methanamine group can be done via amination reactions, often using reagents like ammonia or amines under catalytic conditions.
Trifluoroacetate Attachment: This step may involve esterification or acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form imines or nitriles.
Reduction: The benzodioxaborole core can be reduced to modify its electronic properties.
Substitution: The trifluoroacetate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanamine group may yield nitriles, while reduction of the benzodioxaborole core may produce more electron-rich derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its potential as a drug candidate due to its unique structural features and possible biological activities.
Medicine
In medicine, it could be explored for its therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or advanced composites, due to its boron-containing core.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a drug, it may bind to enzymes or receptors, modulating their activity. The benzodioxaborole core may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
Benzodioxaborole Derivatives: Compounds with similar benzodioxaborole cores but different substituents.
Methanamine Derivatives: Compounds with methanamine groups attached to different cores.
Trifluoroacetate Derivatives: Compounds with trifluoroacetate moieties attached to various cores.
Uniqueness
This compound is unique due to its specific combination of a benzodioxaborole core, methanamine group, and trifluoroacetate moiety. This combination may confer unique properties, such as enhanced stability, specific biological activity, or unique electronic characteristics.
Properties
Molecular Formula |
C17H29BF3NO4 |
---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10-,11-,12+,13?,15-;/m0./s1 |
InChI Key |
SRFQKJZNJYTMNI-JCDANENISA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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